3-(2-Bromoethyl)-1-(4-methylbenzene-1-sulfonyl)-1H-indole
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Overview
Description
3-(2-Bromoethyl)-1-(4-methylbenzene-1-sulfonyl)-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This compound features a bromoethyl group, a methylbenzene sulfonyl group, and an indole core, making it a molecule of interest in various chemical and biological research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethyl)-1-(4-methylbenzene-1-sulfonyl)-1H-indole typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Bromoethyl Group: The bromoethyl group can be introduced via a nucleophilic substitution reaction, where an appropriate indole derivative reacts with 2-bromoethanol or 2-bromoethylamine under basic conditions.
Attachment of the Methylbenzene Sulfonyl Group: The sulfonyl group can be introduced through sulfonylation, where the indole derivative reacts with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromoethyl group, converting it to an ethyl group.
Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can produce various substituted indoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromoethyl)-1-(4-methylbenzene-1-sulfonyl)-1H-indole depends on its specific interactions with molecular targets. For example, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chloroethyl)-1-(4-methylbenzene-1-sulfonyl)-1H-indole: Similar structure but with a chloroethyl group instead of a bromoethyl group.
3-(2-Bromoethyl)-1-(4-methoxybenzene-1-sulfonyl)-1H-indole: Similar structure but with a methoxybenzene sulfonyl group instead of a methylbenzene sulfonyl group.
Uniqueness
The presence of the bromoethyl group in 3-(2-Bromoethyl)-1-(4-methylbenzene-1-sulfonyl)-1H-indole may confer unique reactivity and biological activity compared to its analogs
Properties
CAS No. |
89414-40-4 |
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Molecular Formula |
C17H16BrNO2S |
Molecular Weight |
378.3 g/mol |
IUPAC Name |
3-(2-bromoethyl)-1-(4-methylphenyl)sulfonylindole |
InChI |
InChI=1S/C17H16BrNO2S/c1-13-6-8-15(9-7-13)22(20,21)19-12-14(10-11-18)16-4-2-3-5-17(16)19/h2-9,12H,10-11H2,1H3 |
InChI Key |
DNWAUGXGXUGJSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)CCBr |
Origin of Product |
United States |
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